IL-1β Inhibitory Activity of 7,2',4'-Trimethoxyflavone vs. 7,3',4'-Trimethoxyflavone: Direct Comparator Data for Inflammation Studies
In a direct head-to-head in vitro assay, 7,2',4'-trimethoxyflavone demonstrated an IC50 of 72.62 μM for the inhibition of interleukin-1β (IL-1β) activity. This is significantly less potent than its positional isomer 7,3',4'-trimethoxyflavone, which exhibited an IC50 of 33.32 μM, representing a >2-fold difference in potency [1]. The data confirm that the 7,2',4'-isomer is a weaker IL-1β inhibitor, a critical differentiator for studies where partial or specific cytokine modulation is desired over broad-spectrum inhibition.
| Evidence Dimension | Inhibition of IL-1β activity |
|---|---|
| Target Compound Data | IC50 = 72.62 μM |
| Comparator Or Baseline | 7,3',4'-Trimethoxyflavone: IC50 = 33.32 μM; 7,2',3'-Trimethoxyflavone: IC50 = 33.91 μM; 7,5,4'-Trimethoxyflavone: IC50 = 62.43 μM |
| Quantified Difference | 7,2',4'-TMF is 2.18-fold less potent than 7,3',4'-TMF; and 1.14-fold less potent than 7,5,4'-TMF. |
| Conditions | In vitro IL-1β activity inhibition assay; data derived from linear regression analysis of concentration-response curves; each value represents the mean of three observations. The reference compound dexamethasone had an IC50 of 35.21 μM under the same conditions. |
Why This Matters
This quantitative difference defines the specific utility of 7,2',4'-trimethoxyflavone in experimental models where a moderate, rather than potent, reduction in IL-1β activity is the scientific objective, enabling precise pharmacological tool selection.
- [1] Nadipelly J, Sayeli V, Kadhirvelu P, Shanmugasundaram J. Effect of certain trimethoxy flavones on paclitaxel-induced peripheral neuropathy in mice. Integrative Medicine Research. 2018;7(2):159-167. Table 5. View Source
